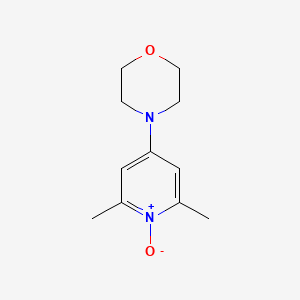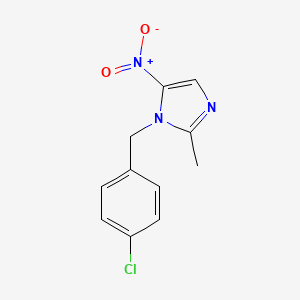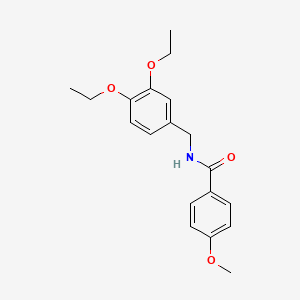![molecular formula C16H11ClN2O2 B5599689 3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione CAS No. 5761-93-3](/img/structure/B5599689.png)
3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione" is a compound with significant interest due to its structural and functional properties. The compound is part of a broader class of molecules that are studied for their potential applications in various fields including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrrole-2,5-dione derivatives typically involves condensation reactions, cyclization processes, and sometimes, specific substitution reactions to introduce various functional groups, such as chlorophenyl groups. A common method for synthesizing similar compounds involves palladium-catalyzed aryl-aryl coupling reactions, like Suzuki coupling, as demonstrated in the synthesis of photoluminescent conjugated polymers containing similar pyrrole dione units (Beyerlein & Tieke, 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione" often features a core pyrrole-2,5-dione moiety with various substituents that can significantly influence the molecule's physical and chemical properties. X-ray crystallography reveals detailed insights into the arrangement of atoms, bond lengths, angles, and overall molecular geometry, providing a basis for understanding the compound's reactivity and interactions (Ratajczak-Sitarz et al., 1990).
Chemical Reactions and Properties
Pyrrole-2,5-dione derivatives undergo various chemical reactions, including acylation, aminoalkylation, and cyclocondensation, leading to a wide range of products with diverse functional groups and potential applications. The reactivity is often dictated by the presence of electron-withdrawing groups and the nucleophilicity of the reacting partners (Jones et al., 1990).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the introduction of bulky substituents or heteroatoms can affect the compound's solubility in organic solvents and its ability to form crystals, crucial for its applications in material science and organic electronics (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and photoluminescence, are essential for understanding the compound's potential applications. For example, the presence of the pyrrole-2,5-dione core structure can impart unique electronic properties, making these compounds candidates for use in photoluminescent materials and electronic devices (Beyerlein & Tieke, 2000).
属性
IUPAC Name |
3-(4-chloroanilino)-1-phenylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-6-8-12(9-7-11)18-14-10-15(20)19(16(14)21)13-4-2-1-3-5-13/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQNTMWJAAWICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C2=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350512 |
Source


|
| Record name | 3-(4-chloroanilino)-1-phenylpyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloroanilino)-1-phenylpyrrole-2,5-dione | |
CAS RN |
5761-93-3 |
Source


|
| Record name | 3-(4-chloroanilino)-1-phenylpyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1H-imidazol-1-yl)butyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5599623.png)


![N-[3-(2-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5599657.png)
![3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599663.png)
![ethyl {5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5599667.png)
![1-cyclopentyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5599675.png)



![2-[(3,5-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5599704.png)

![(3R*,4R*)-1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5599712.png)